CES2 Inhibitory Potency: ~50-Fold Advantage over Loperamide Under Identical Assay Conditions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide inhibits human CES2 with an IC50 of 20 nM in human liver microsomes using fluorescein diacetate (FD) as substrate, following a 10-minute preincubation at 37°C [1]. Under the same assay system (human liver microsomes, FD substrate, 10-min preincubation), the widely used CES2 reference inhibitor loperamide exhibits an IC50 of approximately 1,000 nM [2]. This represents an approximately 50-fold potency advantage for the target compound (1,000 nM ÷ 20 nM = 50).
| Evidence Dimension | CES2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Loperamide: IC50 ≈ 1,000 nM |
| Quantified Difference | ~50-fold greater potency (50×) |
| Conditions | Human liver microsomes, fluorescein diacetate probe substrate, 10-min preincubation, 37°C; identical assay format for both compounds |
Why This Matters
A 50-fold potency difference directly reduces the inhibitor concentration required for full target engagement, lowering the probability of off-target interactions in complex biological matrices such as hepatocyte or microsomal incubations.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). IC50: 20 nM for CE2 (Cocaine esterase) in human liver microsomes using fluorescein diacetate, 10-min preincubation, 37°C. Curated by ChEMBL from Dalian Institute of Chemical Physics. View Source
- [2] Wang J, Williams ET, Bourgea J, et al. Characterization of Recombinant Human Carboxylesterases: Fluorescein Diacetate as a Probe Substrate for Human Carboxylesterase 2. Drug Metabolism and Disposition, 2011, 39(8): 1389–1395. Loperamide IC50 ≈ 1 μM for CES2. View Source
